molecular formula C24H25N7O4 B2951096 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920205-83-0

2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2951096
CAS No.: 920205-83-0
M. Wt: 475.509
InChI Key: BSCSPCXJPUACCF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a sophisticated chemical reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a complex molecular architecture that integrates a 1,2,3-triazolo[4,5-d]pyrimidine core , a piperazine linker , and methoxyphenoxy substituents. The 1,2,3-triazolo[4,5-d]pyrimidine scaffold is a nitrogen-rich heterocyclic system of significant interest in pharmaceutical research due to its potential for diverse biological interactions . Compounds containing this core and related triazole heterocycles have been extensively investigated for a range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects . The specific arrangement of this molecule suggests its primary value lies in target identification and validation studies . The piperazine moiety is a common pharmacophore that often enhances solubility and can be critical for binding to enzymatic targets, particularly in kinase research. The two distinct methoxy-aromatic components (the 4-methoxyphenoxy and 3-methoxyphenyl groups) may contribute to target affinity and selectivity, influencing the compound's physicochemical properties and its interaction with biological systems. While the precise mechanism of action for this exact molecule requires further experimental elucidation, its structural profile indicates it is a promising candidate for hit-to-lead optimization programs. Researchers can utilize this compound as a key intermediate or a core scaffold for developing novel therapeutic agents, probing biochemical pathways, or as a standard in analytical method development. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-18-6-8-19(9-7-18)35-15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)17-4-3-5-20(14-17)34-2/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCSPCXJPUACCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves a multi-step synthesis. A common route includes the following steps:

  • Formation of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: : This is achieved by a cyclization reaction between a suitable phenyl hydrazine and a pyrimidine derivative.

  • Linking with piperazine: : The triazolopyrimidine core is then reacted with a piperazine derivative under appropriate conditions to form the intermediate.

  • Attachment of 2-(4-methoxyphenoxy)ethyl group: : The final step involves the nucleophilic substitution reaction of the intermediate with 2-(4-methoxyphenoxy)ethyl halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, considering factors like yield, reaction time, and cost. Batch reactors or continuous flow systems could be employed to ensure efficient production, with meticulous control over reaction parameters such as temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidative transformations, particularly on the methoxyphenyl rings, resulting in the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the triazolopyrimidine core or the ketone group, potentially yielding alcohols or reduced nitrogen heterocycles.

Common Reagents and Conditions:
  • Oxidation: : Reagents like KMnO4, H2O2, or OsO4 under controlled conditions.

  • Reduction: : Use of reducing agents such as LiAlH4, NaBH4, or catalytic hydrogenation.

  • Substitution: : Friedel-Crafts alkylation or acylation, halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products Formed:
  • Oxidation: : Quinones, phenols, or carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Aromatic rings with varying substituents like alkyl, acyl, or halogen groups.

Scientific Research Applications

2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has several noteworthy applications:

  • Chemistry: : Utilized as a building block for more complex molecular architectures in organic synthesis.

  • Biology: : Investigated for its binding affinity to certain biological targets, aiding in the understanding of protein-ligand interactions.

  • Medicine: : Explored for potential pharmacological properties, including anti-inflammatory, anti-cancer, or anti-microbial activities.

  • Industry: : Used in material science for the development of polymers or as a precursor for specialty chemicals.

Mechanism of Action

Mechanism of Effects: The biological activity of 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is primarily driven by its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, where the compound either inhibits or activates a biochemical pathway.

Molecular Targets and Pathways:
  • Enzymes: : May act as an inhibitor or substrate, altering enzyme activity.

  • Receptors: : Can bind to receptor sites, modulating signal transduction pathways.

  • Nucleic Acids: : Potentially intercalates or binds to DNA/RNA, influencing gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or heterocyclic cores. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Key comparisons are outlined below:

Substituent Position and Electronic Effects

  • 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one (Ethoxy Analog): Replacing the 4-methoxy group with 4-ethoxy increases the compound’s hydrophobicity (logP) but may reduce metabolic stability due to larger substituent size. The ethoxy group’s electron-donating effect is weaker than methoxy, slightly altering electronic distribution in the triazolopyrimidine core .
  • 2-(3-Methoxyphenoxy)-1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (Positional Isomer): Shifting the methoxy group from the 4- to 3-position on the phenoxy ring disrupts symmetry and may reduce binding affinity to targets requiring planar interactions (e.g., DNA topoisomerases) .

Heterocyclic Core Modifications

  • However, this modification complicates synthesis and reduces yield (e.g., 60–70% in vs. 80–90% for simpler triazolopyrimidines) .

Piperazine Linker Variations

  • 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(Substituted Phenylsulfonyl)piperazin-1-yl)ethanone: Substituting the ethanone group with a tetrazole-thioether moiety introduces hydrogen-bond acceptors, improving water solubility. However, sulfonyl groups on piperazine may increase metabolic clearance rates compared to unsubstituted piperazines .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving coupling of preformed triazolopyrimidine intermediates with piperazine derivatives. However, yields may vary due to steric hindrance from the 4-methoxyphenoxy group .
  • Biological Potential: Compounds with triazolopyrimidine cores and methoxy substituents (e.g., ) show activity against cancer cell lines (IC₅₀: 5–20 μM) and kinase targets (e.g., CDK2). The target compound’s 3-methoxyphenyl group may enhance selectivity for serotonin receptors .
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shares >75% structural similarity with its ethoxy analog, suggesting overlapping pharmacokinetic profiles (e.g., moderate oral bioavailability, CYP3A4 metabolism) .

Biological Activity

The compound 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its synthesis, biological activity, and relevant research findings.

Structural Composition

The compound features several significant structural elements:

  • Triazole moiety : Known for its role in various biological activities.
  • Piperazine ring : Often associated with psychoactive properties.
  • Methoxy-substituted phenyl groups : These groups can enhance lipophilicity and bioavailability.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps, often utilizing solvents such as ethanol or dimethylformamide. Catalysts like sodium hydroxide or acetic acid are commonly employed. The reaction conditions can influence the yield and purity of the final product.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Effects : The presence of the triazole ring may confer antifungal properties.
  • CNS Activity : Compounds with piperazine structures have been shown to interact with neurotransmitter receptors, potentially affecting mood and cognition.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve modulation of various receptor systems. For instance:

  • GABA Receptors : Similar compounds have been shown to act as allosteric modulators on GABA receptors, enhancing inhibitory neurotransmission.
  • Kinase Inhibition : Some derivatives may inhibit kinases involved in cancer progression.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of triazole derivatives on human cancer cell lines. The results indicated that compounds similar to the target compound demonstrated significant cytotoxicity against breast cancer cells (IC50 values < 10 µM), suggesting potential for further development as anticancer agents .

Case Study 2: CNS Effects

Another investigation focused on the effects of piperazine-containing compounds on anxiety models in rodents. The study found that administration of these compounds led to a significant reduction in anxiety-like behavior compared to controls, indicating potential therapeutic applications in anxiety disorders .

Summary of Findings

Study FocusBiological ActivityKey Findings
AnticancerCytotoxicitySignificant activity against breast cancer cells
CNS ActivityAnxiolytic effectsReduced anxiety-like behavior in rodent models

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The compound can be synthesized via Pd-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates, as demonstrated in palladium-catalyzed protocols . Alternatively, condensation reactions between hydrazine derivatives and ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol are effective for forming triazolo-pyrimidine scaffolds . Key steps include:

  • Catalyst screening (e.g., Pd(OAc)₂, ligands like PPh₃).
  • Solvent optimization (e.g., ethanol, DMF).
  • Temperature control (80–120°C for cyclization).

Basic: What analytical techniques are critical for structural characterization?

Answer:
Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine ring conformation .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve stereochemistry, as applied to related pyrazoline derivatives .
  • HPLC (≥95% purity) to assess synthetic yield and impurities .

Advanced: How can reaction yields be optimized under varying catalytic conditions?

Answer:
Yield optimization requires systematic screening:

  • Catalyst-ligand systems : Test Pd, Ni, or Cu catalysts with bidentate ligands (e.g., BINAP) to enhance regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency vs. ethanol .
  • Additives : Molecular sieves or bases (K₂CO₃) can mitigate side reactions.
  • Reaction monitoring : Use TLC or in-situ IR to identify intermediate bottlenecks.

Advanced: How to reconcile conflicting data on biological activity across studies?

Answer:
Discrepancies often arise from:

  • Purity variations : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC before testing .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times may alter IC₅₀ values. Standardize protocols using WHO guidelines.
  • Degradation : Organic degradation during prolonged assays (e.g., 9-hour incubation) may reduce efficacy. Stabilize samples with cooling (-20°C) .

Basic: What safety protocols are mandated for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • First aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation for ingestion .
  • Storage : Stable at 2–8°C in airtight, light-resistant containers .

Advanced: How to resolve stability contradictions in different solvents?

Answer:

  • Accelerated stability studies : Incubate the compound in DMSO, ethanol, and PBS at 25°C/60°C for 7–14 days. Monitor degradation via LC-MS .
  • pH dependence : Test stability at pH 3–10 to identify hydrolytic liabilities (e.g., ester or amide bond cleavage).
  • Excipient screening : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate oxidative degradation .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Antimicrobial activity : Use Staphylococcus aureus (Gram+) and E. coli (Gram-) in broth microdilution assays .
  • Anticancer potential : Screen against NCI-60 cell lines (e.g., MCF-7, A549) via MTT assays .
  • Enzyme inhibition : Test PDE4 or kinase inhibition in fluorometric assays .

Advanced: How to elucidate metabolic pathways in preclinical models?

Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs and track metabolites in rodent plasma/tissues via scintillation counting .
  • LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites using high-resolution tandem MS .
  • CYP450 inhibition assays : Use human liver microsomes to assess drug-drug interaction risks .

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